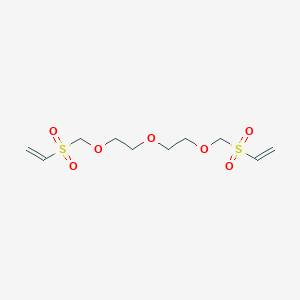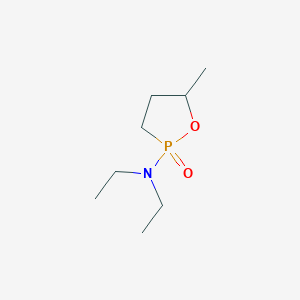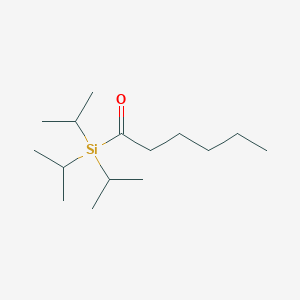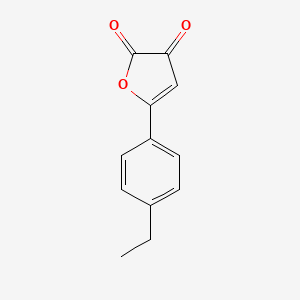![molecular formula C24H25F B14282201 2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl CAS No. 140212-74-4](/img/structure/B14282201.png)
2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a 4-methylphenyl group at the 4’-position, and a propyl group at the 4-position of the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination to form 4-bromo-4’-methylacetophenone.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Coupling Reaction: The resulting intermediate is coupled with 2-fluorobenzene using a palladium-catalyzed Suzuki coupling reaction to form the desired biphenyl derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, contributing to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylaniline
- 4-Fluoro-2-methylphenol
Uniqueness
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the fluorine atom, 4-methylphenyl group, and propyl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
Número CAS |
140212-74-4 |
|---|---|
Fórmula molecular |
C24H25F |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-fluoro-1-[4-[2-(4-methylphenyl)ethyl]phenyl]-4-propylbenzene |
InChI |
InChI=1S/C24H25F/c1-3-4-21-13-16-23(24(25)17-21)22-14-11-20(12-15-22)10-9-19-7-5-18(2)6-8-19/h5-8,11-17H,3-4,9-10H2,1-2H3 |
Clave InChI |
SPSUFHCPXAGEEU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)


![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)

